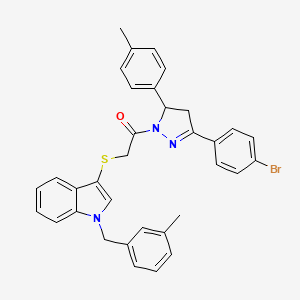

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Description

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a structurally complex molecule featuring a pyrazoline core substituted with aromatic and heterocyclic moieties. Its key structural components include:

- A 4,5-dihydro-1H-pyrazole ring with a 4-bromophenyl group at position 3 and a p-tolyl (para-methylphenyl) group at position 3.

- An ethanone group at position 1 of the pyrazoline, linked to a thioether-bridged indole moiety. The indole is further substituted with a 3-methylbenzyl group at the N1 position.

The 4-bromophenyl group enhances hydrophobicity and may improve binding affinity to biological targets, while the p-tolyl substituent contributes to steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30BrN3OS/c1-23-10-12-27(13-11-23)32-19-30(26-14-16-28(35)17-15-26)36-38(32)34(39)22-40-33-21-37(31-9-4-3-8-29(31)33)20-25-7-5-6-24(2)18-25/h3-18,21,32H,19-20,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGGUALTHWEXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=C(C=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule characterized by its unique structural features, including a pyrazole moiety and an indole derivative. This compound is of interest due to its potential biological activities, which may be influenced by its structural components.

Structural Characteristics

The compound consists of:

- A pyrazole ring , a five-membered ring containing two nitrogen atoms.

- A bromophenyl group and a p-tolyl group that enhance its reactivity.

- An indole derivative , known for diverse biological activities.

Molecular Formula

The molecular formula of the compound is .

Overview

While specific literature on the biological activity of this exact compound is limited, related compounds in the pyrazole and indole families have demonstrated various pharmacological properties. These include:

- Antitumor activity

- Antiviral properties

- Anti-inflammatory effects

The biological activity is often attributed to the structural features that allow interaction with biological targets.

Antitumor Activity

Research on structurally similar compounds indicates that pyrazole derivatives can exhibit significant antitumor activity. For example, studies have shown that certain pyrazole-based compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A related study found that modifications to the phenyl moiety could tune biological properties toward enhanced antitumoral effects .

Antiviral Properties

Compounds containing pyrazole rings have also been investigated for antiviral activity. Variations in structure can influence their effectiveness against viral pathogens. For instance, some derivatives have shown promising results in inhibiting viral replication in vitro .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with pyrazole structures have been reported to exhibit anti-inflammatory properties. Studies indicate that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Study 1: Antitumor Activity of Pyrazole Derivatives

A recent study synthesized a series of pyrazole derivatives and evaluated their antitumor activity. The results indicated that specific substitutions on the pyrazole ring significantly enhanced their ability to inhibit tumor growth. The most potent compound showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells .

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral potential of pyrazole derivatives against various viruses. The study highlighted that subtle changes in the chemical structure could lead to significant differences in antiviral efficacy, with some compounds achieving notable inhibition rates .

Comparison of Biological Activities of Pyrazole Derivatives

Scientific Research Applications

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Notably, the incorporation of bromophenyl and p-tolyl groups enhances its lipophilicity and potential interaction with biological targets. The structure-activity relationship studies indicate that modifications on the pyrazole and indole moieties can significantly influence the compound's pharmacological properties.

Table 1: Key Synthetic Routes

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromobenzaldehyde + p-toluidine | Reflux in ethanol | Pyrazole intermediate |

| 2 | Pyrazole intermediate + thioacetic acid | Heating | Target compound |

Biological Activities

Research indicates that the compound exhibits diverse biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines through this mechanism .

- Antiviral Properties : The compound has been tested against viral pathogens, showing promising results in inhibiting viral replication. Subtle variations in the phenyl moiety were found to enhance antiviral activity .

Case Study 1: Antitumor Evaluation

A series of derivatives based on the core structure were synthesized and evaluated for their antitumor efficacy. The most active compounds were found to induce apoptosis in cancer cells by disrupting microtubule dynamics. Specific IC50 values were determined for various cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | HeLa | 3.2 |

| C | A549 | 4.8 |

Case Study 2: Antiviral Screening

In a study assessing antiviral activity, several derivatives were screened against influenza virus. The results indicated that certain modifications led to enhanced inhibition of viral replication:

| Compound | Virus Strain | Inhibition (%) |

|---|---|---|

| D | H1N1 | 70 |

| E | H3N2 | 65 |

Comparison with Similar Compounds

Pyrazoline Ring Substituents

1-[3-(4-Bromophenyl)-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () Quinolin-6-yl replaces the p-tolyl group. Molecular weight increases compared to the target compound, which may affect pharmacokinetics.

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone () 4-Fluorophenyl and thiophen-2-yl replace the 4-bromophenyl and p-tolyl groups.

3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole ()

- 2-Furyl and 2-thienylcarbonyl substituents differ from the target compound’s p-tolyl and indole-thioether groups.

- The furyl group’s oxygen atom may participate in hydrogen bonding, while the thienylcarbonyl group adds polarity.

Heterocyclic Moieties

- The target compound’s indole-thioether appendage is unique among the analogs. This moiety may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases) or improve membrane permeability due to moderate lipophilicity.

Comparative Data Table

*Molecular weights estimated using atomic masses.

Research Findings and Trends

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrazoline-thioether hybrids like the target compound?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For pyrazoline cores, a chalcone intermediate (α,β-unsaturated ketone) is reacted with hydrazine hydrate or substituted hydrazines under reflux in ethanol or acetic acid . Thioether linkages are introduced via nucleophilic substitution or thiol-ene reactions. For example, indole-thiol derivatives may react with halogenated ethanone intermediates under basic conditions (e.g., K₂CO₃/DMF) . Optimization of reaction time, solvent polarity, and catalyst (e.g., piperidine) is critical to improve yields (>60%) and purity .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- Methodological Answer :

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for ethanone, S–C=S stretch at ~650–750 cm⁻¹ for thioether) .

- ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.5 ppm) and aromatic protons from bromophenyl (δ 7.3–7.6 ppm) and indole (δ 7.0–8.2 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., pyrazoline ring puckering, C–S bond distance ~1.82 Å) .

Q. What computational methods are used to predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron transfer potential. For example, the ethanone moiety often acts as an electron acceptor (LUMO ≈ −2.5 eV), while the indole-thioether group contributes to HOMO localization (−5.2 eV) . Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for further derivatization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer : Use SHELX suite tools (SHELXL, SHELXD) for high-resolution refinement. For disordered regions:

- Apply PART and SIMU instructions to model split positions.

- Use TWIN commands for twinned crystals (e.g., BASF parameter adjustment).

- Validate with R₁ < 0.05 and wR₂ < 0.15, and check ADDSYM for missed symmetry .

Q. What strategies mitigate discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Scaling Factors : Apply frequency scaling (0.96–0.98) to DFT-calculated IR spectra to align with experimental peaks .

- Solvent Effects : Incorporate Polarizable Continuum Models (PCM) in NMR predictions to account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Conformational Sampling : Use Molecular Dynamics (MD) simulations (AMBER/CHARMM) to explore rotameric states affecting NMR coupling constants .

Q. How to design assays for evaluating biological activity while minimizing false positives?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors with structural homology to pyrazoline-binding proteins (e.g., COX-2, EGFR) .

- Dose-Response Curves : Use MTT assays (0.1–100 μM) on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control. Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to exclude nonspecific effects .

- Molecular Docking : AutoDock Vina or Glide predicts binding modes to active sites (e.g., indole-thioether interaction with hydrophobic pockets) .

Q. What analytical challenges arise in characterizing sulfur-containing moieties, and how are they addressed?

- Methodological Answer :

- Oxidation Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use stabilizers (e.g., BHT) in HPLC analysis .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Absorption Spectroscopy : Analyze sulfur K-edge (2472 eV) to confirm oxidation state and bonding environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.